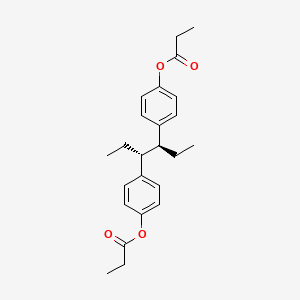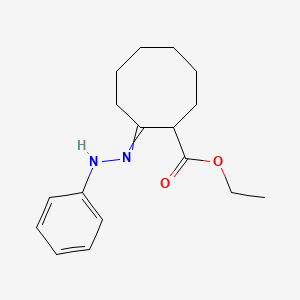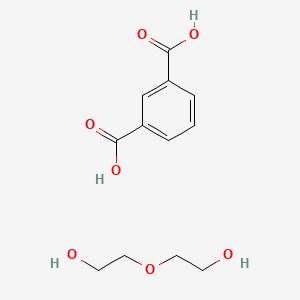
Benzyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique substitution pattern, which includes benzyl, diethyl, and methyl groups attached to the pyrrole ring. These substitutions confer specific chemical and physical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the Knorr pyrrole synthesis, which is a classical method for constructing pyrrole rings. The process begins with the condensation of a 1,4-dicarbonyl compound with an amine. For this compound, the specific reactants would include benzyl acetoacetate and a suitable amine, followed by cyclization under acidic conditions to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions: Benzyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carbinols.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
科学的研究の応用
Benzyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl and diethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would vary based on the biological context and the specific target being investigated .
類似化合物との比較
- Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Comparison: Benzyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. The presence of both diethyl and methyl groups distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties .
特性
CAS番号 |
59435-27-7 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
benzyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-4-14-12(3)18-16(15(14)5-2)17(19)20-11-13-9-7-6-8-10-13/h6-10,18H,4-5,11H2,1-3H3 |
InChIキー |
YBVIFLSWQYYIEQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1CC)C(=O)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
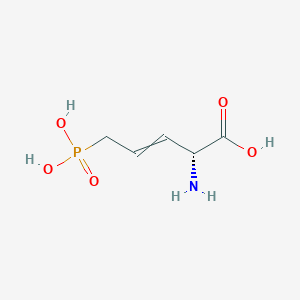

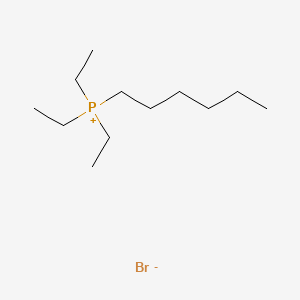
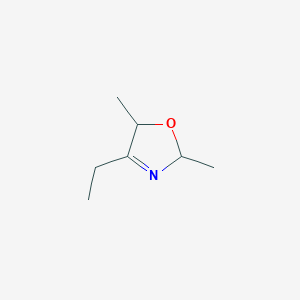
![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)

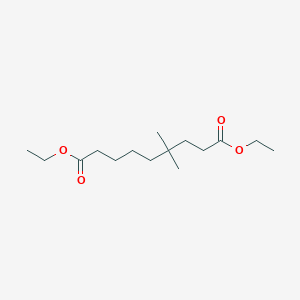
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)
